Rivastigmine-d3
Description
Historical Context and Development
The development of this compound emerged from the growing need for reliable internal standards in analytical chemistry, particularly for the quantitative determination of rivastigmine in biological matrices. The compound was first synthesized as part of the broader movement toward isotope-labeled pharmaceuticals that began gaining momentum in the late 20th century. The creation of deuterated analogs became particularly important for liquid chromatography-tandem mass spectrometry applications, where stable isotope internal standards provide superior accuracy and precision compared to structural analogs.
The compound's development coincided with the increasing regulatory requirements for bioanalytical method validation, where the use of stable isotope-labeled internal standards became the gold standard for pharmacokinetic studies. Research laboratories began recognizing that deuterated internal standards could effectively normalize for differences in extraction efficiency, injection variability, chromatographic behavior, ionization efficiency, and detection between samples. This recognition led to the systematic development of this compound as an essential analytical tool.
The synthesis and characterization of this compound represents a culmination of advances in deuteration chemistry and analytical method development. Early work focused on identifying optimal positions for deuterium incorporation that would minimize isotope effects while maximizing analytical utility. The compound's development was driven by the pharmaceutical industry's need for more accurate and reproducible methods for measuring rivastigmine concentrations in human plasma and other biological matrices.
Chemical Classification and Nomenclature
This compound belongs to the chemical classification of carbamate derivatives and represents a deuterated analog of the cholinesterase inhibitor family. The compound is systematically named as the deuterated form of rivastigmine, with the molecular formula reflecting the substitution of three hydrogen atoms with deuterium. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for isotope-labeled compounds, designating the specific positions of deuterium substitution.
The compound exists in multiple forms, including the free base and various salt forms. The hydrochloride salt form of this compound is identified with the molecular formula C14H23ClN2O2 and a molecular weight of 289.81 grams per mole. The parent compound is characterized as [3-[(1S)-1-[methyl(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate, indicating the precise location of deuterium substitution in the trideuteriomethyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H23ClN2O2 (hydrochloride salt) |
| Molecular Weight | 289.81 g/mol |
| Chemical Classification | Carbamate derivative, deuterated analog |
| Stereochemistry | (S)-configuration maintained |
| Deuterium Positions | Trideuteriomethyl group |
The chemical nomenclature reflects the compound's structural relationship to physostigmine and other carbamate-based cholinesterase inhibitors while highlighting its unique isotopic composition. The "d3" designation specifically indicates the presence of three deuterium atoms, strategically positioned to provide optimal analytical performance while preserving the compound's fundamental chemical properties.
Relationship to Parent Compound (Rivastigmine)
This compound maintains the essential structural features of its parent compound rivastigmine while incorporating strategic deuterium substitutions that enhance its utility as an analytical internal standard. The parent compound rivastigmine is a pseudo-irreversible acetylcholinesterase inhibitor of the carbamate type, originally developed for the treatment of dementia associated with Alzheimer's disease and Parkinson's disease.
The structural similarity between this compound and rivastigmine ensures that both compounds exhibit comparable physicochemical properties, including solubility, stability, and chromatographic behavior. This similarity is crucial for the compound's effectiveness as an internal standard, as it must co-elute closely with the analyte while remaining distinguishable by mass spectrometry. The deuteration pattern specifically targets the methyl group attached to the nitrogen atom, creating a trideuteriomethyl moiety that does not significantly alter the compound's overall chemical behavior.
The pharmacological activity of this compound parallels that of rivastigmine, maintaining the ability to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. The mechanism of action involves the formation of a carbamylated enzyme complex, which is reversible and leads to temporary increases in acetylcholine availability at synaptic junctions. This preserved biological activity ensures that this compound can serve not only as an analytical tool but also as a research compound for studying the parent drug's pharmacological properties.
| Comparative Property | Rivastigmine | This compound |
|---|---|---|
| Chemical Structure | Carbamate derivative | Carbamate derivative with deuterium |
| Enzyme Targets | Acetylcholinesterase, Butyrylcholinesterase | Acetylcholinesterase, Butyrylcholinesterase |
| Mechanism | Reversible inhibition | Reversible inhibition |
| Molecular Weight | 250.34 g/mol | 253.36 g/mol (free base) |
| Chromatographic Behavior | Standard retention | Similar retention |
The relationship between this compound and its parent compound extends beyond structural similarity to encompass metabolic pathways and stability characteristics. Both compounds undergo cholinesterase-mediated hydrolysis as their primary metabolic route, though the deuterium substitution may confer enhanced metabolic stability due to the kinetic isotope effect. This enhanced stability can be advantageous in analytical applications where sample integrity over time is critical.
Significance in Analytical Chemistry and Research
This compound has established itself as an indispensable tool in analytical chemistry, particularly in the field of bioanalytical method development and validation. The compound's primary significance lies in its role as an internal standard for liquid chromatography-tandem mass spectrometry methods used to quantify rivastigmine in biological matrices. The use of stable isotope-labeled internal standards represents the current gold standard in bioanalytical chemistry, providing superior accuracy and precision compared to alternative approaches.
The analytical significance of this compound extends to multiple areas of pharmaceutical research, including pharmacokinetic studies, bioequivalence assessments, and drug metabolism investigations. In pharmacokinetic studies, the compound enables accurate determination of rivastigmine concentrations across a wide range of plasma levels, supporting dose-response relationships and therapeutic monitoring. The compound's utility in bioequivalence studies has been demonstrated in comparative bioavailability assessments of different rivastigmine formulations, where it serves as the analytical foundation for regulatory submissions.
| Analytical Application | Lower Limit of Quantitation | Upper Limit of Quantitation | Matrix |
|---|---|---|---|
| Plasma Analysis | 0.0200 ng/mL | 50.0000 ng/mL | Human plasma |
| Bioequivalence Study | 0.100 pg/mL | 50,000 pg/mL | Human plasma |
| Pharmacokinetic Study | 0.200 ng/mL | 30.0 ng/mL | Human plasma |
The research significance of this compound encompasses its role in advancing understanding of cholinesterase inhibitor pharmacology and metabolism. The compound enables researchers to distinguish between endogenous and exogenous influences on analytical measurements, providing more reliable data for mechanistic studies. In metabolic studies, this compound serves as a tracer compound, allowing researchers to follow the metabolic fate of rivastigmine and identify previously unknown metabolic pathways.
The compound's contribution to analytical method development extends beyond its role as an internal standard to include applications in stability studies, where it helps validate analytical methods for long-term storage conditions. The enhanced metabolic stability conferred by deuterium substitution makes this compound particularly valuable for studies involving extended sample collection periods or challenging storage conditions. This stability advantage has proven essential in clinical research settings where sample integrity must be maintained over extended periods.
Properties
CAS No. |
1133229-21-6 |
|---|---|
Molecular Formula |
C14H19N2O2D3 |
Molecular Weight |
253.36 |
Purity |
95% by HPLC; 98% atom D; |
Related CAS |
123441-03-2 (unlabelled) |
Synonyms |
(S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl-d3)carbamate |
tag |
Rivastigmine |
Origin of Product |
United States |
Scientific Research Applications
Alzheimer's Disease Treatment
Rivastigmine has been extensively studied for its efficacy in treating mild to moderate Alzheimer's disease. A multicenter trial demonstrated that patients receiving rivastigmine patches showed modest improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) compared to placebo groups .
Key Findings:
- Efficacy : Patients treated with rivastigmine exhibited a statistically significant reduction in cognitive decline over 24 weeks.
- Tolerability : Adverse events were reported at similar rates between treatment and placebo groups, indicating a favorable safety profile .
Parkinson's Disease Dementia
Rivastigmine is also indicated for dementia associated with Parkinson's disease. Clinical studies have shown that rivastigmine can improve cognitive deficits and activities of daily living in these patients . The compound's dual action on cholinergic pathways makes it particularly effective in this population.
Clinical Insights:
- Symptomatic Relief : Patients often report enhanced quality of life due to improved cognitive function and reduced behavioral symptoms.
- Long-Term Benefits : Open-label studies suggest sustained cognitive benefits over extended treatment periods .
Potential Disease Modification
Recent research has suggested that rivastigmine may have disease-modifying properties beyond its symptomatic effects. Studies indicate that rivastigmine can influence amyloid precursor protein processing, potentially directing it toward non-amyloidogenic pathways . This mechanism could offer new therapeutic avenues for Alzheimer's disease management.
Research Highlights:
- Non-Amyloidogenic Pathway : Rivastigmine's ability to modify protein processing may reduce amyloid plaque formation, a hallmark of Alzheimer's pathology.
- Transgenic Models : Animal studies have demonstrated rivastigmine's effects on cognitive decline and amyloid pathology, warranting further investigation into its long-term benefits .
Data Tables
| Study Type | Population | Treatment Duration | Key Outcomes |
|---|---|---|---|
| Multicenter Trial | 300 Alzheimer’s patients | 24 weeks | Cognitive improvement (ADAS-Cog) |
| Open-label Study | 969 Alzheimer’s patients | 18 months | Sustained cognitive function |
| Efficacy Comparison | Parkinson’s dementia | 6 months | Improved daily living activities |
Case Studies
-
Case Study on Alzheimer’s Patients with Vascular Risk Factors :
- A study involving patients with vascular risk factors indicated greater clinical benefits from rivastigmine treatment compared to those without such factors. Improvements were noted in cognition and daily living activities, suggesting that underlying health conditions may influence treatment efficacy .
- Longitudinal Study on Rivastigmine Patch :
Comparison with Similar Compounds
Structural and Functional Analogues
Rivastigmine (Parent Compound)
- Molecular Formula : C₁₄H₂₂N₂O₂
- Pharmacology : Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing synaptic acetylcholine levels .
- Key Differences : Rivastigmine-d3 exhibits nearly identical pharmacological activity but distinct physicochemical properties due to deuterium substitution, which slows metabolic degradation (kinetic isotope effect) .
Rivastigmine-d6
- Molecular Formula : C₁₄H₁₀D₆N₂O₂ (IR-14055)
- Applications : Used alongside this compound as an internal standard. The additional deuterium atoms (six vs. three) further reduce metabolic interference in high-sensitivity assays .
Rivastigmine N-Oxide
- Role : A major oxidative metabolite and impurity. Unlike this compound, it lacks therapeutic activity and is monitored in quality control to ensure drug purity .
N-Desmethyl Rivastigmine
- Structure : Formed via demethylation of the parent compound.
- Significance : A degradation product that underscores the importance of deuterated analogs like this compound in tracking metabolic pathways .
Pharmacokinetic and Analytical Comparisons
Bioanalytical Utility
| Compound | Molecular Weight | CAS Number | Primary Use |
|---|---|---|---|
| This compound HCl | 256.38 | 123441-03-2* | LC-MS internal standard |
| Rivastigmine-d6 | 258.39 | 194930-04-6 | High-precision metabolite tracking |
| Rivastigmine N-Oxide | 279.33 | NA | Impurity profiling |
| N-Desmethyl Rivastigmine | 236.27 | NA | Degradation studies |
*Unlabeled parent compound.
- Key Findings :
- This compound and -d6 exhibit negligible chromatographic co-elution with the parent drug, ensuring accurate quantification .
- 3D structural similarity studies (via PubChem3D) suggest that deuterated analogs retain the parent compound’s shape and binding features, enabling consistent receptor interactions despite isotopic substitutions .
Metabolic Stability
- Deuterium in this compound reduces hepatic CYP450-mediated oxidation, extending its half-life compared to non-deuterated Rivastigmine.
Impurities and Byproducts
Preparation Methods
Deuterated Reagent Approach
The most direct method for synthesizing this compound involves using deuterated dimethylamine [(CD₃)₂NH] during the formation of the (S)-1-(dimethylamino)ethyl intermediate. This approach mirrors the conventional synthesis of rivastigmine but replaces critical hydrogenated reagents with deuterated counterparts.
Carbamate Formation
The deuterated amine intermediate is coupled with N-ethyl-N-methylcarbamoyl chloride under basic conditions to form the carbamate linkage:
Isotopic Exchange
Isotopic exchange offers a post-synthetic route to introduce deuterium into preformed rivastigmine. However, methyl groups are resistant to hydrogen-deuterium exchange under standard conditions. Acid- or base-catalyzed exchange at elevated temperatures (e.g., 100°C in D₂O with Pd/C) can partially deuterate the dimethylamino group, but this method risks racemization and low deuteration efficiency.
Chemoenzymatic Dynamic Kinetic Resolution
A chemoenzymatic approach using Novozyme 435 lipase and a polymer-bound racemization catalyst enables dynamic kinetic resolution of a benzylic alcohol intermediate. By employing deuterated reagents during the resolution step, the (S)-configuration is retained while introducing deuterium:
Advantages : High enantiomeric excess (>99%) and compatibility with deuterated solvents.
Comparative Analysis of Methods
Key Findings :
-
The deuterated reagent method is optimal for industrial-scale production, offering high yields and stereochemical fidelity.
-
Isotopic exchange is less efficient and unsuitable for targeted deuteration of methyl groups.
-
Chemoenzymatic synthesis balances yield and enantiopurity but requires specialized catalysts.
Analytical Characterization
Validated UPLC methods confirm the identity and purity of this compound. Key parameters include:
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of Rivastigmine-d³?
Methodological Answer:
- Synthesis optimization requires systematic variation of reaction parameters (e.g., reaction time, temperature, solvent system) and characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation at the specified position .
- Validate purity via high-performance liquid chromatography (HPLC) with UV detection, ensuring deuterated analogs do not introduce unintended stereochemical changes .
Q. How should researchers validate the isotopic purity of Rivastigmine-d³ in preclinical studies?
Methodological Answer:
- Use tandem mass spectrometry (LC-MS/MS) to quantify deuterium enrichment, ensuring >98% isotopic purity. Cross-validate with H-NMR to confirm positional stability of deuterium atoms under physiological conditions .
- Include negative controls (non-deuterated Rivastigmine) to distinguish pharmacokinetic differences attributable to isotopic effects .
Q. What are the primary analytical challenges in distinguishing Rivastigmine-d³ from its non-deuterated counterpart?
Methodological Answer:
- Develop chromatographic methods with sufficient resolution to separate isotopic variants. For example, use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS to resolve mass shifts (Δm/z = +3) caused by deuterium .
- Quantify deuterium loss using accelerated stability studies under varying pH and temperature conditions .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of Rivastigmine-d³ in vivo?
Methodological Answer:
- Design comparative studies using liver microsomes or hepatocytes from multiple species (e.g., human, rat) to measure KIEs on cytochrome P450-mediated metabolism. Use Michaelis-Menten kinetics to quantify changes in and .
- Pair these with in vivo pharmacokinetic (PK) studies to correlate metabolic stability with systemic exposure .
Q. What statistical approaches are recommended for resolving contradictory data in cross-study comparisons of Rivastigmine-d³’s efficacy?
Methodological Answer:
- Apply meta-analysis frameworks to harmonize data from heterogeneous studies. Use random-effects models to account for variability in experimental conditions (e.g., dosing regimens, animal models) .
- Conduct sensitivity analyses to identify outliers and confounders, such as batch-to-batch variability in deuterated compound synthesis .
Q. How can researchers ensure reproducibility in deuterium labeling studies involving Rivastigmine-d³?
Methodological Answer:
- Standardize synthesis protocols (e.g., solvent purity, catalyst ratios) and document deviations in supplementary materials. Use open-source platforms like Zenodo to share raw NMR/MS spectra .
- Adopt the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and minimize bias in experimental outcomes .
Q. What ethical and regulatory considerations apply to human trials with deuterated pharmaceuticals like Rivastigmine-d³?
Methodological Answer:
- Submit detailed deuterium toxicity profiles to ethics committees (IRB/IEC), including data on potential isotope-specific effects (e.g., altered metabolite profiles). Reference ICH guidelines for deuterated drug development .
- Ensure informed consent forms explicitly disclose the use of isotopic labeling and associated risks .
Methodological Guidance for Specialized Scenarios
Q. How to design longitudinal studies assessing Rivastigmine-d³’s stability under long-term storage?
- Store samples at multiple temperatures (-80°C, -20°C, 4°C) and analyze degradation kinetics using Arrhenius equations. Monitor deuterium retention via MS at regular intervals .
Q. What in vitro models best predict Rivastigmine-d³’s blood-brain barrier (BBB) penetration?
- Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) with transwell assays. Compare apparent permeability () of Rivastigmine-d³ vs. non-deuterated forms to quantify isotope effects on passive diffusion .
Q. How to address cross-species variability in Rivastigmine-d³’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Employ allometric scaling to extrapolate PK parameters from rodents to humans. Validate using physiologically based pharmacokinetic (PBPK) modeling, incorporating species-specific metabolic enzyme affinities .
Tables for Quick Reference
Table 1: Key Analytical Techniques for Rivastigmine-d³ Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| H-NMR | Confirm deuterium position | Magnetic field strength ≥500 MHz |
| LC-MS/MS | Quantify isotopic purity | Collision energy optimized for m/z 251 → 86 transition |
| UHPLC | Separate isotopic variants | Column: C18, 1.7 µm; Mobile phase: 0.1% formic acid in acetonitrile/water |
Table 2: Common Pitfalls in Deuterated Drug Research
| Pitfall | Mitigation Strategy |
|---|---|
| Deuterium exchange in aqueous buffers | Use deuterium-depleted solvents; minimize sample storage time |
| Batch variability in synthesis | Implement quality control (QC) protocols with ≥3 independent batches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
